2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride is a chemical compound that features a piperazine ring substituted with a pyrrolidine moiety and an ethanol group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the piperazine intermediate.
Attachment of the Ethanol Group: The ethanol group is attached through alkylation reactions, often using ethylene oxide or similar reagents.
Formation of the Trihydrochloride Salt: The final compound is converted to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the piperazine or pyrrolidine rings.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield acetaldehyde or acetic acid derivatives.
Scientific Research Applications
2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: The compound may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)ethan-1-ol: A related compound with similar structural features but lacking the pyrrolidine moiety.
2-(Pyrrolidin-3-yl)ethan-1-ol hydrochloride: Another similar compound that includes the pyrrolidine ring but differs in other substituents.
Uniqueness
2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride is unique due to its combination of the piperazine and pyrrolidine rings, along with the ethanol group. This unique structure may confer specific biological activities and properties that are not present in similar compounds.
Properties
IUPAC Name |
2-[4-(pyrrolidin-3-ylmethyl)piperazin-1-yl]ethanol;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.3ClH/c15-8-7-13-3-5-14(6-4-13)10-11-1-2-12-9-11;;;/h11-12,15H,1-10H2;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVNDZCESSACGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCN(CC2)CCO.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.